4,8-Dibromo-3-chloro-6-methylquinoline

Description

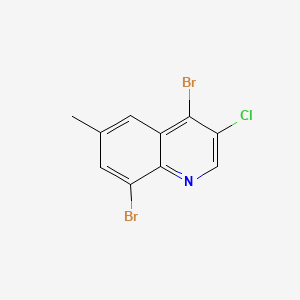

4,8-Dibromo-3-chloro-6-methylquinoline is a halogenated quinoline derivative characterized by bromine substituents at the 4- and 8-positions, a chlorine atom at the 3-position, and a methyl group at the 6-position of the quinoline scaffold. The quinoline core, a bicyclic structure with a benzene ring fused to a pyridine ring, provides a versatile platform for chemical modifications. Halogenation and alkylation at specific positions influence the compound’s electronic properties, steric bulk, and reactivity, making it valuable in pharmaceutical and materials science research.

Properties

CAS No. |

1209362-80-0 |

|---|---|

Molecular Formula |

C10H6Br2ClN |

Molecular Weight |

335.423 |

IUPAC Name |

4,8-dibromo-3-chloro-6-methylquinoline |

InChI |

InChI=1S/C10H6Br2ClN/c1-5-2-6-9(12)8(13)4-14-10(6)7(11)3-5/h2-4H,1H3 |

InChI Key |

SFYNPHKYQXDPSQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)C(=C(C=N2)Cl)Br)Br |

Synonyms |

3-Chloro-4,8-dibromo-6-methylquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4,8-Dibromo-3-chloro-6-methylquinoline with three analogous quinoline derivatives:

*Estimated based on atomic masses.

Key Observations:

- Halogenation Patterns: The target compound’s dual bromine atoms (4- and 8-positions) contrast with 6-Bromo-2-chloro-4,8-dimethylquinoline , which has a single bromine. Increased halogenation typically enhances molecular weight and polarizability, impacting binding affinity in biological systems.

- Steric and Electronic Effects: The 6-methyl group in the target compound may offer moderate lipophilicity compared to the 4-methoxy group in 4c , which introduces electron-donating effects. Conversely, the tetrahydroquinoline derivative exhibits reduced aromaticity, altering its reactivity and conformational flexibility.

- Solubility and Stability : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas aryl-substituted analogs like 4c may exhibit better organic solvent compatibility.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,8-Dibromo-3-chloro-6-methylquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Microwave-assisted synthesis using Bi(OTf)₃ as a catalyst in acetonitrile has been effective for structurally similar halogenated quinolines. For example, microwave irradiation (7 hours) with methyl pyruvate and p-bromo aniline yielded 81% purity in dihydroquinoline derivatives, as demonstrated in Pd-catalyzed reactions . For brominated analogs, cross-coupling with arylboronic acids using [PdCl₂(dcpf)]/K₃PO₄ in 1,4-dioxane optimized yields (up to 95% purity) . Key factors include:

- Catalyst selection : Pd-based catalysts enhance regioselectivity.

- Solvent choice : Polar aprotic solvents (e.g., dioxane) improve reaction efficiency.

- Temperature control : Microwave irradiation reduces side reactions.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical. For example:

- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ 7–8 ppm) .

- X-ray crystallography : Resolves puckering conformations in dihydroquinoline derivatives (e.g., screw-boat conformation with puckering parameters QT = 0.339 Å) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₀H₅Br₂ClN: ~345.94 g/mol) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The electron-withdrawing effects of bromo and chloro groups activate the quinoline ring for NAS. Key observations:

- Substituent Effects : Bromine at C-4/C-8 enhances electrophilicity at C-3 and C-6, facilitating attack by nucleophiles (e.g., amines, alkoxides) .

- Solvent Polarizability : DMF or DMSO stabilizes transition states, accelerating NAS rates .

- Contradictions : Steric hindrance from the methyl group at C-6 may reduce reactivity at adjacent positions, requiring elevated temperatures (80–100°C) for efficient substitution .

Q. How do substituent electronic properties influence the biological activity of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogous compounds reveal:

- Antimicrobial Activity : Bromine enhances lipophilicity, improving membrane penetration (MIC ~2–8 µg/mL against S. aureus) .

- Anticancer Potential : Chloro and methyl groups modulate interactions with kinase targets (e.g., p38α MAP kinase inhibition IC₅₀ = 0.5–1.2 µM) .

- Data Limitations : Conflicting reports exist due to assay variability. Standardized protocols (e.g., fixed pH, serum-free conditions) are recommended for reproducibility .

Contradictions and Resolutions

- Catalyst Efficiency : While PdCl₂(dcpf) outperforms Pd(OAc)₂ in cross-coupling , microwave methods with Bi(OTf)₃ offer faster reaction times . Researchers should prioritize catalyst compatibility with halogenated substrates.

- Biological Assay Variability : Discrepancies in IC₅₀ values may arise from cell line differences. Use isogenic cell models and validate via orthogonal assays (e.g., SPR, ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.